2-(3-Methoxyphenoxy)aniline hydrochloride

Catalog No.
S904765
CAS No.
1185078-17-4
M.F
C13H14ClNO2
M. Wt
251.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxyphenoxy)aniline hydrochloride

CAS Number

1185078-17-4

Product Name

2-(3-Methoxyphenoxy)aniline hydrochloride

IUPAC Name

2-(3-methoxyphenoxy)aniline;hydrochloride

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

InChI

InChI=1S/C13H13NO2.ClH/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H

InChI Key

IAPQPARNGRBBDB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl

2-(3-Methoxyphenoxy)aniline hydrochloride is an organic compound characterized by its molecular formula C13H14ClNO2\text{C}_{13}\text{H}_{14}\text{ClNO}_{2} and a molecular weight of approximately 251.71 g/mol. This compound features an aniline group linked to a methoxy-substituted phenyl ether, indicating its potential utility in organic synthesis and medicinal chemistry. The hydrochloride form suggests the presence of a protonated amine, enhancing its solubility in polar solvents and possibly influencing its biological activity .

There is no documented information regarding a specific mechanism of action for 2-(3-Methoxyphenoxy)aniline hydrochloride in scientific research.

Due to the lack of specific information, it's crucial to handle this compound with caution, assuming potential hazards:

  • Unknown toxicity: The absence of data on toxicity necessitates treating the compound as potentially harmful until further research clarifies its safety profile.
  • Potential irritant: The aniline group can be irritating to skin and eyes [].
  • Potential respiratory irritant: Inhalation of airborne particles should be avoided.

  • Oxidation: This compound can be oxidized to generate quinone derivatives, which are important in various biochemical processes.
  • Reduction: It can undergo reduction to yield its corresponding amine, potentially altering its reactivity and biological properties.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure allow for substitution reactions, facilitating the introduction of various functional groups.

These reactions are typically carried out using common reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution.

  • Enzyme Inhibition: The compound may interact with specific enzymes, acting as either an inhibitor or activator, which could influence metabolic pathways.
  • Antimicrobial Properties: Due to structural similarities with known antimicrobial agents, it may possess some degree of antibacterial or antifungal activity.

Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 2-(3-Methoxyphenoxy)aniline hydrochloride generally involves the following methods:

  • Nucleophilic Substitution: This method involves the direct reaction of halogenated aromatic compounds with aniline derivatives.
  • Reduction of Nitroarenes: Nitroarene compounds can be reduced to form the corresponding aniline, which can then be reacted with a methoxy-substituted phenol.
  • Palladium-Catalyzed Amination: Utilizing palladium catalysts allows for efficient amination of aryl halides with aniline.

Industrial methods often focus on optimizing reaction conditions to maximize yield and purity.

2-(3-Methoxyphenoxy)aniline hydrochloride finds applications across various fields:

  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  • Biochemical Research: Serves as a tool for studying biochemical pathways and protein interactions.
  • Pharmaceutical Development: Investigated as a potential precursor for drug development due to its structural properties.
  • Industrial Use: Employed in producing dyes and pigments, highlighting its versatility .

Several compounds share structural similarities with 2-(3-Methoxyphenoxy)aniline hydrochloride. Here are a few notable examples:

Compound NameCAS NumberKey Features
2-(3-Methoxyphenoxy)aniline54584-59-7Lacks hydrochloride; simpler structure
4-Amino-3-methoxyaniline104-94-9Similar amino group; different substitution pattern
3-Methoxyaniline120-71-8Contains only one methoxy group; simpler structure
4-(Methylthio)aniline100-97-0Contains sulfur; different functional properties

Uniqueness

The uniqueness of 2-(3-Methoxyphenoxy)aniline hydrochloride lies in its specific combination of functional groups and structural features that may confer distinct biological activities or reactivity patterns compared to other similar compounds. Its ability to act both as a building block in synthesis and as a potential therapeutic agent makes it particularly noteworthy in research contexts.

Dates

Modify: 2023-08-16

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